N-Butyl-N-(2-(diethylamino)ethyl)-2-benzofurancarboxamide
Description
N-Butyl-N-(2-(diethylamino)ethyl)-2-benzofurancarboxamide is a synthetic organic compound characterized by a benzofuran core substituted with a carboxamide group.
Properties
CAS No. |
50341-80-5 |
|---|---|
Molecular Formula |
C19H28N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-butyl-N-[2-(diethylamino)ethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H28N2O2/c1-4-7-12-21(14-13-20(5-2)6-3)19(22)18-15-16-10-8-9-11-17(16)23-18/h8-11,15H,4-7,12-14H2,1-3H3 |
InChI Key |
CSZIMDXHTMNLDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCN(CC)CC)C(=O)C1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Preparation Methods
Synthesis Strategies
Amidation of 2-Benzofurancarboxylic Acid
The core approach involves coupling 2-benzofurancarboxylic acid with N-butyl-N-(2-(diethylamino)ethyl)amine. Two primary methods are identified:
High-Pressure Ammonia-Mediated Amidation
- Procedure :
- React 2-benzofurancarboxylic acid with N-butyl-N-(2-(diethylamino)ethyl)amine under ammonia gas pressure (3–5 Kg/Cm²) in a polar aprotic solvent (e.g., dimethylformamide or ethanol) at 50–100°C for 2–10 hours.
- Work-up : Post-reaction, the mixture is washed, extracted, and recrystallized from solvents like ethanol or ethyl acetate.
Coupling Agent-Mediated Amidation
- Procedure :
- Use 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or similar agents with N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).
- Stir at room temperature for 12 hours, followed by extraction with ethyl acetate and purification via column chromatography.
Comparative Analysis of Methods
Critical Reaction Parameters
Solvent Selection
Purification and Characterization
- Isolation : Recrystallization from ethanol/water mixtures or ethyl acetate yields pure product.
- Analytical Methods :
- 1H/13C NMR : Confirm structural integrity via characteristic benzofuran proton signals (δ 6.5–8.5 ppm) and carboxamide carbonyl peaks (δ ~160 ppm).
- HPLC : Purity >95% verified via reverse-phase chromatography.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-[2-(diethylamino)ethyl]-2-benzofurancarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-butyl-N-[2-(diethylamino)ethyl]-2-benzofurancarboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-N-[2-(diethylamino)ethyl]-2-benzofurancarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with other benzofuran derivatives and carboxamide-containing molecules. Below is a comparative analysis based on available evidence:
Key Observations
Bioactivity: Unlike phosphonothiolates (e.g., ), which act as acetylcholinesterase inhibitors, the target compound’s benzofuran-carboxamide hybrid may target entirely different pathways, such as GPCRs or enzyme modulators.
Solubility and Pharmacokinetics: The diethylaminoethyl group in the target compound could enhance aqueous solubility compared to purely lipophilic analogues like 6b , though this depends on pH and ionization.
Synthetic Complexity : The tertiary amine and benzofuran core likely require multi-step synthesis, similar to 6b , but with distinct optimization challenges (e.g., regioselective substitution).
Research Findings and Limitations
- Gaps in Evidence: No direct pharmacological or toxicological data for this compound are available in the provided sources. Comparisons are inferred from structural analogues.
- Theoretical Predictions : Computational modeling (e.g., molecular docking) could elucidate its binding affinity compared to 6b , but experimental validation is required.
- Safety Profile: Unlike organophosphates (), the compound is unlikely to exhibit acute neurotoxicity, but amine-related side effects (e.g., vasodilation) are plausible.
Biological Activity
N-Butyl-N-(2-(diethylamino)ethyl)-2-benzofurancarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
This structure features a benzofuran core, which is often associated with various pharmacological effects, including anticancer properties.
Research indicates that this compound exerts its biological effects through several mechanisms:
- Inhibition of Cancer Cell Proliferation : The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines. For instance, studies have demonstrated that it can suppress the expression of MLL target genes such as HoxA9 and Myc, which are critical in the pathogenesis of acute myeloid leukemia (AML) .
- Protein-Protein Interaction Disruption : It has been observed that this compound can disrupt key protein-protein interactions involved in cancer progression. For example, it inhibits the interaction between AF9 and DOT1L, which is essential for MLL-rearranged leukemia .
- Antioxidant Activity : Benzofuran derivatives often exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in various cellular contexts .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. A study on related benzofuran compounds revealed that modifications at specific positions on the benzofuran ring significantly affect potency:
| Compound | Structure Modification | IC50 (μM) |
|---|---|---|
| 1 | 4-Piperidin-1-ylphenyl | 3.6 |
| 2 | 4-Pyrrolidin-1-ylphenyl | 2.7 |
| 3 | No modification | >50 |
These findings suggest that the presence of specific substituents can enhance or diminish the anticancer activity of benzofuran derivatives .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent activity against several cancer cell lines:
- Acute Myeloid Leukemia (AML) : The compound showed an EC50 value as low as 4.7 μM in inhibiting AML cell proliferation.
- Glioblastoma : Preliminary data suggest potential efficacy against glioblastoma cells, although further investigation is required to confirm these results .
In Vivo Studies
While in vitro results are promising, in vivo studies are crucial for evaluating the therapeutic potential of this compound. Current research is ongoing to assess its pharmacokinetics and bioavailability in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
